![molecular formula C14H9ClF3N3O2S B4749245 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4749245.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea, commonly known as CTN-986, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
CTN-986 inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. The specificity of CTN-986 towards CK2 has been demonstrated by several studies, which have shown that it does not inhibit other protein kinases at the concentrations used.
Biochemical and Physiological Effects:
CTN-986 has been shown to have several biochemical and physiological effects. Inhibition of CK2 activity by CTN-986 has been shown to induce apoptosis in cancer cells, and it has been proposed as a potential anti-cancer agent. Additionally, CTN-986 has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by targeting CK2-dependent pathways. Furthermore, CTN-986 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CTN-986 has several advantages for lab experiments. It is a potent and specific inhibitor of CK2, and its effects can be easily controlled by varying the concentration and treatment time. Additionally, CTN-986 has been extensively studied, and its mechanism of action and downstream effects are well-characterized. However, there are also some limitations to the use of CTN-986 in lab experiments. Firstly, it is a synthetic compound, and its purity and stability may vary depending on the synthesis method and storage conditions. Secondly, the effects of CTN-986 on other cellular processes and pathways may limit its use in certain experiments.
Future Directions
There are several future directions for the study of CTN-986. Firstly, it can be further optimized and modified to improve its potency and specificity towards CK2. Secondly, its effects on other protein kinases and cellular processes can be studied to expand its potential applications. Additionally, the in vivo efficacy and toxicity of CTN-986 can be studied to evaluate its potential as a therapeutic agent. Finally, the development of CTN-986 derivatives with improved pharmacological properties can be explored.
Scientific Research Applications
CTN-986 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the inhibition of CK2, which has been implicated in various diseases such as cancer, neurodegenerative disorders, and viral infections. CTN-986 has been shown to inhibit CK2 activity in vitro and in vivo, and it has been used as a tool compound to study the role of CK2 in various cellular processes. Additionally, CTN-986 has been used to study the downstream signaling pathways of CK2, and its effects on other protein kinases.
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O2S/c15-12-5-4-9(7-11(12)14(16,17)18)20-13(24)19-8-2-1-3-10(6-8)21(22)23/h1-7H,(H2,19,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQFJWZADYSLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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